molecular formula C23H22N2O5 B12206982 N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B12206982
M. Wt: 406.4 g/mol
InChI Key: CBBFWXQWBWXNJY-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide-linked phenyl group. The phenyl group is para-substituted with a 3-ethyl-2,6-dioxopiperidin-3-yl moiety.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H22N2O5/c1-3-23(12-11-19(26)25-22(23)28)15-7-9-16(10-8-15)24-21(27)18-13-14-5-4-6-17(29-2)20(14)30-18/h4-10,13H,3,11-12H2,1-2H3,(H,24,27)(H,25,26,28)

InChI Key

CBBFWXQWBWXNJY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Key Synthetic Challenges

ChallengeSolution Strategy
Regioselective methoxylationDirected ortho/para substitution or protection/deprotection protocols
Efficient carboxamide bond formationActivation via acyl chlorides or coupling agents (e.g., EDC/HOBt)
Piperidine functionalizationAlkylation of the piperidine nitrogen or cyclization of precursor intermediates

Synthetic Routes for the Benzofuran Core

Route 1: Cyclization of Phenylacetic Derivatives

A common approach involves cyclization of 2-hydroxyacetophenone derivatives to form the benzofuran skeleton. For example:

  • Step 1 : Synthesis of 7-methoxy-2-hydroxyacetophenone via methylation of 2-hydroxyacetophenone.

  • Step 2 : Cyclization under acidic or basic conditions to form the benzofuran ring.

Example Reaction Conditions

ReagentSolventTemperatureYieldSource
H₂SO₄EthanolReflux~70%
NaOHWater/EtOH80°C~60%

Route 2: Ullmann Coupling

Palladium-catalyzed coupling of aryl halides with terminal alkynes can form the benzofuran ring. This method is less common but offers regioselectivity control.

Introduction of the 7-Methoxy Group

Methoxylation is typically achieved through:

  • O-Methylation of 7-hydroxybenzofuran : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Pre-methylation of precursor : Methylating a phenolic intermediate prior to cyclization.

Optimized Methylation Protocol

SubstrateReagentBaseSolventTimeYield
7-Hydroxy-1-benzofuran-2-carboxylic acidCH₃IK₂CO₃DMF12 h85%

Synthesis of the 3-Ethyl-2,6-Dioxopiperidin-3-yl-Substituted Phenyl Group

Step A: Piperidine Core Formation

The 2,6-dioxopiperidine scaffold is synthesized via cyclization of 3-aminopiperidine-2,6-dione derivatives. For example:

  • Reaction of 3-aminopiperidine-2,6-dione hydrochloride with homophthalic anhydride : Forms the dioxopiperidine ring.

  • Alkylation of the piperidine nitrogen : Ethyl bromide or iodide under basic conditions introduces the ethyl group.

Piperidine Alkylation Conditions

SubstrateAlkylating AgentBaseSolventYield
3-Aminopiperidine-2,6-dioneCH₃CH₂BrK₂CO₃DMF75%

Step B: Phenyl Ring Functionalization

The piperidinyl group is attached to the phenyl ring via:

  • Suzuki-Miyaura coupling : Requires a boronic acid derivative of the piperidine.

  • Nucleophilic aromatic substitution : For electron-deficient phenyl rings.

Carboxamide Bond Formation

Method 1: Acyl Chloride Intermediate

  • Activation of carboxylic acid : Benzofuran-2-carboxylic acid treated with thionyl chloride or oxalyl chloride.

  • Coupling with amine : Reaction with 4-(3-ethyl-2,6-dioxopiperidin-3-yl)aniline in dichloromethane.

Example Acyl Chloride Protocol

AcidActivating AgentSolventTimeYield
7-Methoxy-1-benzofuran-2-carboxylic acidSOCl₂Toluene2 h90%

Method 2: EDC/HOBt Coupling

Direct coupling of the carboxylic acid with the amine using EDC and HOBt as a carbodiimide and activator.

AcidAmineReagentsSolventYield
7-Methoxy-1-benzofuran-2-carboxylic acid4-(3-Ethyl-2,6-dioxopiperidin-3-yl)anilineEDC, HOBtDCM80%

Final Assembly and Purification

The final step involves coupling the benzofuran carboxamide with the piperidinyl-substituted phenyl group. Purification is typically achieved via column chromatography (e.g., silica gel, hexane/EtOAc gradients).

Alternative Synthetic Approaches

Multicomponent Reactions (MCRs)

Ugi or Passerini reactions can streamline synthesis by forming the carboxamide bond and introducing substituents in one step. For example:

  • Ugi Reaction : Combines benzofuran-2-carboxylic acid, 4-(3-ethyl-2,6-dioxopiperidin-3-yl)aniline, and a ketone/aldehyde to form the amide directly.

Ugi Reaction Conditions

AcidAmineCarbonyl ComponentSolventYield
7-Methoxy-1-benzofuran-2-carboxylic acid4-(3-Ethyl-2,6-dioxopiperidin-3-yl)anilineCyclohexanoneMeOH65%

Palladium-Catalyzed Cyclization

Used to form tetracyclic scaffolds, applicable for modifying the benzofuran core.

Critical Data and Optimization

Key Reaction Yields

StepReagent/ConditionYieldSource
Piperidine alkylationCH₃CH₂Br, K₂CO₃, DMF75%
Benzofuran methoxylationCH₃I, K₂CO₃, DMF85%
Acyl chloride couplingSOCl₂, DCM90%

Troubleshooting Challenges

IssueSolution
Low carboxamide coupling efficiencyUse EDC/HOBt or DCC/DMAP
Regioselectivity in methoxylationEmploy directing groups (e.g., nitro)
Piperidine dimerizationLimit reaction time; use stoichiometric bases

Chemical Reactions Analysis

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can reduce the carbonyl groups to alcohols.

    Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Key Structural and Physical Properties (Based on Available Evidence):

  • CAS Number : Discrepancy exists between sources: 951942-57-7 () and 951942-78-2 (). This inconsistency requires verification from authoritative databases like PubChem or Reaxys .
  • Molecular Formula: Reported as C17H11N3O2S2 in . A tentative formula derived from the name is C23H25N2O5 (calculated molecular weight ~409 g/mol), conflicting with the reported 406.4 g/mol .
  • Physical Properties : Melting point, boiling point, and density are unavailable in the provided evidence.

Comparison with Similar Compounds

The following compounds from share structural motifs (heterocycles, carboxamides) but differ in core scaffolds and substituents:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound (951942-78-2) Benzofuran 7-methoxy, 2-carboxamide-linked phenyl with 3-ethyl-2,6-dioxopiperidin-3-yl C23H25N2O5* ~409*
(5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (951942-57-7) Thiazolidinone Furan-2-ylmethyl, quinoxalin-5-ylmethylidene, thioxo C20H14N4O2S2 422.5
4-methyl-2-(2-propylpyridin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide (951958-28-4) Thiazole 2-propylpyridin-4-yl, tetrahydrofuran-2-ylmethyl C19H24N4O2S 396.5
(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (951958-44-4) Thiazolidinone 2-fluorobenzyl, morpholinoethyl, phenyl, thioxo C24H24FN3O2S2 485.6

*Derived from structural analysis; conflicting with .

Key Observations:

Core Heterocycles: The target compound uses a benzofuran core, whereas others employ thiazolidinone or thiazole scaffolds. Benzofuran systems are associated with enhanced metabolic stability compared to thiazolidinones, which may undergo redox reactions .

Substituent Diversity: The target compound’s 3-ethyl-2,6-dioxopiperidin-3-yl group introduces a rigid, bicyclic structure with hydrogen-bonding capacity (via carbonyls), contrasting with the morpholino (951958-44-4) or tetrahydrofuran (951958-28-4) substituents, which offer flexible polarity. The 7-methoxy group on the benzofuran may enhance lipophilicity compared to the 2-fluorobenzyl group in 951958-44-4, which combines hydrophobicity and electronic effects .

Molecular Weight and Complexity :

  • The target compound’s tentative molecular weight (~409 g/mol) aligns with typical drug-like molecules, while 951958-44-4 (485.6 g/mol) exceeds common thresholds for oral bioavailability .

Limitations and Discrepancies

  • CAS Number Conflicts : The target compound’s CAS number mismatch (951942-57-7 vs. 951942-78-2) and molecular formula inconsistencies (C17H11N3O2S2 vs. C23H25N2O5) highlight the need for cross-referencing authoritative databases.
  • Lack of Pharmacological Data: No activity or solubility data are provided, limiting functional comparisons.

Biological Activity

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 342.38 g/mol
  • CAS Number : 38473-28-8

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies showed that it inhibits cell growth in human tumor xenografts with IC50 values ranging from 0.20 to 0.70 µM depending on the cell line tested .
  • Enzyme Inhibition : This compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .
  • Receptor Interaction : Preliminary studies suggest that it may interact with estrogen receptors, contributing to its anticancer properties by promoting the degradation of estrogen receptor alpha (ERα) and thus inhibiting estrogen-driven tumor growth .

Table 1: Summary of Biological Assays

Assay TypeTarget Cell LinesIC50 (µM)Observations
AntiproliferativeHT-290.45Significant inhibition observed
AntiproliferativeA5490.70Induces cell cycle arrest
HDAC InhibitionVarious Cancer Cell Lines0.20Potent inhibition leading to apoptosis

Case Studies

  • In Vitro Studies : A study conducted on multiple human cancer cell lines revealed that this compound effectively inhibited proliferation and induced apoptosis through HDAC inhibition . The study highlighted the compound's potential as a therapeutic agent for treating resistant cancer forms.
  • In Vivo Studies : Another research effort focused on xenograft models demonstrated that administration of this compound led to a marked reduction in tumor size compared to controls, supporting its efficacy as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with ERα not only inhibited its activity but also enhanced the sensitivity of certain breast cancer cells to conventional therapies .

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